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Introduction

Xenon difluoride (XeF2) etching is a dry, isotropic, and highly selective process for etching
silicon, making it an invaluable tool in the fabrication of Micro-Electro-Mechanical Systems
(MEMS), microfluidic devices, and for the release of delicate structures. The pulsed nature of
this technique allows for precise, step-wise removal of silicon, offering exceptional control over
the lateral undercut. This document provides detailed application notes and protocols for
utilizing pulsed XeF2 etching to achieve reproducible and controlled undercut profiles.

The etching process is a spontaneous chemical reaction where solid XeFz sublimates into a
vapor and reacts with silicon to form volatile silicon tetrafluoride (SiF4) and xenon (Xe) gas.[1]
The basic reaction is:

2XeF2(g) + Si(s) — SiFa(g) + 2Xe(g)

Key advantages of XeFz etching include its high selectivity to a wide range of materials such as
silicon dioxide, silicon nitride, photoresist, and many metals, as well as the elimination of
stiction problems often associated with wet etching processes.[2]

Key Parameters and Their Effects

Precise control of the undercut is achieved by manipulating the following parameters:
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o XeF2 Pressure: Higher pressure generally leads to a higher etch rate. However, excessively
high pressures can make the etch rate less controllable.[1]

» Pulse Duration: This is the time the silicon is exposed to XeF2 vapor in each cycle. Longer
durations do not always equate to proportionally larger undercuts as the reaction can
become limited by the depletion of reactants and the accumulation of byproducts.

e Number of Pulses (Cycles): This is the primary method for controlling the total undercut. The
relationship between the number of cycles and the undercut is typically linear under
controlled conditions.

o Exposed Silicon Area (Loading Effect): The etch rate is dependent on the amount of exposed
silicon. Larger exposed areas can lead to a decrease in the etch rate due to higher
consumption of the XeF2 gas.[3][4][5]

Quantitative Data for Pulsed XeF2 Etching of Silicon

The following tables summarize quantitative data from various sources to provide a baseline for
process development.
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Etch Rate
XeF2 Pulse .
. Number / Masking Referenc
Pressure Duration Substrate .
of Cycles Undercut Material e
(Torr) (s)
per Cycle
~1-2 Photoresist
3.0 60 1 pm/min Silicon , SiO2, [2]
(etch rate) Nitride
4-5 ym per - Not
3.0 120 1 Silicon . [1]
pulse Specified
4.1 ym/min
(initial ) ]
0.565 N/A N/A _ Si (100) SiO2 [3]
instantane
ous)
9.18
pm/min
2.23 N/A N/A (initial Si (100) SiO2 [3]
instantane
ous)
19.5
m/min
H , 3 Not
1.2 N/A N/A (highest Silicon » [4]16]
) Specified
Instantane
ous)
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Parameter Value Notes Reference

. . Highly dependent on
Typical Etch Rate 1-2 ym/minute [2]
system and sample.

Excellent for using

Selectivity (Si:SiO2) >1000:1 )
oxide as a hard mask.
o Photoresist is a
Selectivity ) )
High suitable mask for [2]

(Si:Photoresist) L
many applications.

Nitride is also an

Selectivity (Si:SizNa) High effective mask
material.
Selectivity High Allows for etching with
[
(Si:Aluminum) g metal layers present.

Experimental Protocols
General Protocol for Pulsed XeF2 Etching

This protocol provides a general workflow for a typical pulsed XeFz etching process. Specific
parameters should be optimized based on the desired undercut and the specific equipment
being used.

Materials:

« Silicon substrate with patterned mask layer (e.g., SiOz, SisNa, or photoresist)
o XeF:z etching system

e Nitrogen (N2) gas for purging

Procedure:

e Sample Preparation:

o Ensure the sample is clean and free of organic residues.
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o Perform a dehydration bake (e.g., 120°C for 5-10 minutes) immediately before loading to
remove any adsorbed water from the surface. This is critical to prevent the formation of
HF, which can attack silicon dioxide masks.

e System Preparation:

o Ensure the XeF2z source is at room temperature and has sufficient material.

o Pump down the etch chamber to the base pressure (typically in the mTorr range).
e Pulsed Etching Cycle:

o Pulse Step: Introduce XeF2 vapor into the etch chamber to the desired pressure (e.g., 1-4
Torr).

o Etch Step: Allow the sample to be exposed to the XeF2 vapor for the specified pulse
duration (e.g., 5-60 seconds).

o Purge Step: Evacuate the chamber to remove the XeF2z and reaction byproducts (SiFs and
Xe).

o Repeat: Repeat the cycle for the desired number of pulses to achieve the target undercut.
e Process Completion:

o After the final cycle, perform several N2 purge cycles to ensure all residual XeF:z is
removed from the chamber and the sample.

o Vent the chamber to atmospheric pressure with N2 and unload the sample.

Protocol for Precise Undercut Control

This protocol focuses on achieving a specific lateral undercut by calibrating the etch rate per
cycle.

Objective: To determine the undercut per cycle for a specific device geometry and process
parameters.
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Procedure:
e Calibration Run:
o Prepare a test sample with the same mask material and geometry as the actual device.

o Define a set of process parameters (XeFz pressure, pulse duration). A good starting point
is 3 Torr pressure and a 30-second pulse.

o Run a small number of cycles (e.g., 5, 10, 15, 20) on different areas of the test wafer or on
separate test chips.

o Measure the lateral undercut for each set of cycles using a scanning electron microscope
(SEM).

e Data Analysis:

o Plot the lateral undercut as a function of the number of cycles.

o Determine the average undercut per cycle from the slope of the linear portion of the plot.
» Device Etching:

o Calculate the required number of cycles to achieve the desired undercut on the actual
device based on the calibration data.

o Run the pulsed XeF2 process on the device for the calculated number of cycles.

Visualizations
Pulsed XeF2 Etching Workflow
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Caption: Workflow for pulsed XeF: etching.
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Logical Relationship of Parameters for Undercut Control
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Caption: Parameters influencing undercut.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Precise Undercut
Control using Pulsed XeF2z Etching]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084165#pulsed-xef-etching-for-precise-control-of-
undercut]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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